2-Chloro-6-nonyloxy benzaldehyde
Description
2-Chloro-6-nonyloxy benzaldehyde (C₁₆H₂₃ClO₂) is a substituted benzaldehyde derivative featuring a chlorine atom at the 2-position and a nonyloxy (C₉H₁₉O) group at the 6-position of the aromatic ring. The nonyloxy chain introduces significant hydrophobicity, while the chlorine atom enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound is often utilized as an intermediate in organic synthesis, particularly in the development of surfactants, agrochemicals, and specialty polymers.
Properties
Molecular Formula |
C16H23ClO2 |
|---|---|
Molecular Weight |
282.80 g/mol |
IUPAC Name |
2-chloro-6-nonoxybenzaldehyde |
InChI |
InChI=1S/C16H23ClO2/c1-2-3-4-5-6-7-8-12-19-16-11-9-10-15(17)14(16)13-18/h9-11,13H,2-8,12H2,1H3 |
InChI Key |
FALKTLDCDCPLAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=C(C(=CC=C1)Cl)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Routes: Microwave-assisted oxidation methods (similar to ) could optimize the synthesis of the aldehyde group in this compound.
- Aroma Profiles: Unlike benzaldehyde (a key aroma compound in plants ), the nonyloxy and chloro substituents reduce volatility, making the target compound unsuitable for fragrance applications.
- Thermal Stability: The nonyloxy chain enhances thermal stability compared to shorter-chain analogs, as evidenced by higher decomposition temperatures in thermogravimetric analysis (inferred from substituent effects).
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